5-(3-Methoxyphenyl)-1H-imidazol-2-amine
Overview
Description
The compound “5-(3-Methoxyphenyl)-1H-imidazol-2-amine” is likely to be
Scientific Research Applications
Synthesis and Biological Activity :
- The synthesis of new imidazo[1,2-a]pyridines substituted at the 3-position as potential antiulcer agents was explored. These compounds demonstrated good cytoprotective properties in ethanol and HCl models (Starrett et al., 1989).
Corrosion Inhibition :
- Research on 4-(4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl) derivatives found significant corrosion inhibition efficacy on mild steel in acidic solutions. These imidazole derivatives, particularly those bearing hydroxyl groups, showed up to 96% efficiency in corrosion inhibition (Prashanth et al., 2021).
Central Nervous System Penetrability :
- A study on 4-(2-Methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole revealed its potential as a serotonin-3 receptor antagonist. This compound showed effective penetration of the blood-brain barrier, making it a valuable tool for both in vitro and in vivo studies related to this class of compounds (Rosen et al., 1990).
Chemical Synthesis and Drug Design :
- The utility of 5-amino-1H-imidazoles in the synthesis of purine isosteres, such as 1-desazapurines, was demonstrated. These compounds are considered potent pharmacophores and are widely used in drug design and medicinal chemistry (Ostrovskyi et al., 2011).
Anticancer Potential :
- Imidazole-based compounds, including derivatives of 5-(3-Methoxyphenyl)-1H-imidazol-2-amine, have shown potential in inducing apoptosis and cellular senescence in cancer cells. These findings underscore the potential of imidazole derivatives in cancer research (Sharma et al., 2014).
properties
IUPAC Name |
5-(3-methoxyphenyl)-1H-imidazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-14-8-4-2-3-7(5-8)9-6-12-10(11)13-9/h2-6H,1H3,(H3,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STJWZSDDFZMYNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN=C(N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591591 | |
Record name | 5-(3-Methoxyphenyl)-1H-imidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70591591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methoxyphenyl)-1H-imidazol-2-amine | |
CAS RN |
933722-31-7 | |
Record name | 5-(3-Methoxyphenyl)-1H-imidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70591591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(3-Methoxyphenyl)-1H-imidazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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